N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline

Lipophilicity Drug-likeness ADME

N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline (CAS 1040683-82-6) is a fully synthetic, small-molecule aniline derivative with the molecular formula C₁₉H₂₅NO₂ and a molecular weight of 299.4 g/mol. This compound is categorized within a proprietary library of substituted anilines that are commercially supplied for early-stage drug discovery screening.

Molecular Formula C19H25NO2
Molecular Weight 299.4 g/mol
CAS No. 1040683-82-6
Cat. No. B1389456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline
CAS1040683-82-6
Molecular FormulaC19H25NO2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1)NCC(C)OC2=CC=CC=C2C
InChIInChI=1S/C19H25NO2/c1-4-12-21-18-10-7-9-17(13-18)20-14-16(3)22-19-11-6-5-8-15(19)2/h5-11,13,16,20H,4,12,14H2,1-3H3
InChIKeyPEWZKAGQORRTQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline (CAS 1040683-82-6): Physicochemical Identity and Procurement-Relevant Differentiation


N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline (CAS 1040683-82-6) is a fully synthetic, small-molecule aniline derivative with the molecular formula C₁₉H₂₅NO₂ and a molecular weight of 299.4 g/mol . This compound is categorized within a proprietary library of substituted anilines that are commercially supplied for early-stage drug discovery screening . Its structural signature—a 2-methylphenoxypropyl sidechain linked to a 3-propoxyaniline core—distinguishes it from close-in analogs where the alkoxy chain length, the N-alkyl substituent, or the aromatic halogenation pattern is altered . The compound is typically offered as a neat solid in milligram-to-gram quantities, with predicted lipophilicity (XLogP3-AA = 5.2) and a predicted basic pKa of approximately 3.87, positioning it in a moderately lipophilic, weakly basic chemical space suitable for cell-permeability and CNS-targeting applications .

1
Early-stage drug discovery screening library member
Synthetic aniline scaffold for hit identification
2
Moderate lipophilicity and predicted weak basicity profile
XLogP3-AA context places it in a lead-like chemical space
3
Structurally distinct from close-in analogs by propoxy and methylphenoxy groups
SAR differentiation tool for linker and alkoxy chain exploration

Why N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline Cannot Be Replaced by Its Closest Structural Analogs


Within the commercially available congeneric series, even a single methylene-unit extension in the N-alkyl linker (from propyl to butyl) or a switch from a propoxy to a phenylpropoxy substituent on the aniline ring produces quantifiable shifts in computed lipophilicity that diverge beyond typical assay variability . These Δ logP values of +0.6 and +1.5, respectively, alter predicted membrane partitioning and non-specific protein binding, which can confound structure-activity relationship (SAR) interpretation and lead to different hit-to-lead trajectories . Substitution with a more polar, electron-withdrawing 2,4-dichloro motif further changes both electronic character and hydrogen-bond acceptor count, creating a distinct pharmacological profile that cannot be retroactively matched to the parent compound . Consequently, treating any of these analogs as interchangeable surrogates in a screening cascade risks irreproducible pharmacology and wasted procurement expenditure.

Target Compound
Propoxy Aniline
XLogP3-AA 5.2; MW 299.4
vs
Analog Risk
Phenylpropoxy / Butyl Analogs
Extended chains shift lipophilicity beyond typical lead-like range, altering membrane partitioning and protein binding, which may confound SAR interpretation.
Target Compound
2-Methylphenoxy Scaffold
Class-level kinase association
vs
Analog Risk
2,4-Dichloro Analog
Electron-withdrawing substitution directs pharmacology toward CYP enzyme targets, creating a distinct profile that cannot be retroactively matched.

Quantitative Differentiation Evidence for N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline vs. Closest Analogs


Optimized Lipophilicity Window: XLogP3-AA Comparison Against Butyl and Phenylpropoxy Analogs

The target compound exhibits an XLogP3-AA value of 5.2, placing it in a favorable 'lead-like' lipophilicity range (3–5) for oral bioavailability, whereas the butyl analog (XLogP3-AA = 5.8) and the phenylpropoxy analog (XLogP3-AA = 6.7) breach the typical upper bound . This quantitative gradient directly impacts predicted aqueous solubility and cytochrome P450 promiscuity .

Lipophilicity Window
Cross-study comparable
XLogP3-AA = 5.2
Reported lead-like lipophilicity range context
Butyl analog Δ +0.6; Phenylpropoxy analog Δ +1.5
Lipophilicity Drug-likeness ADME Permeability

Ligand Efficiency Advantage: Lower Molecular Weight Versus Extended-Chain and Di-Chlorinated Analogs

With a molecular weight of 299.4 g/mol, the target compound is 14.0 g/mol lighter than the butyl analog (313.4 g/mol) and 76.1 g/mol lighter than the phenylpropoxy analog (375.5 g/mol) . In a fragment- or lead-oriented screening context, this 4.7–20.3% reduction in molecular weight translates directly into higher ligand efficiency indices (LE) for any given binding affinity, a key metric for prioritizing hits .

Ligand Efficiency
Cross-study comparable
MW 299.4 g/mol
Supports ligand efficiency metric review
Up to 25.4% lower MW than phenylpropoxy analog
Ligand efficiency Fragment-based drug design Molecular weight

Rotatable Bond Economy: Reduced Conformational Entropy Penalty Relative to Extended Alkoxy Analogs

The target compound contains 8 rotatable bonds, compared to 9 in the butyl analog and 10 in the phenylpropoxy analog . This represents a 12.5–25.0% reduction in rotatable bond count, which is directly correlated with improved binding affinity per non-hydrogen atom and lower entropic penalty upon target engagement .

Rotatable Bond Economy
Cross-study comparable
8 rotatable bonds
Supports binding entropy context interpretation
Phenylpropoxy analog has 10; butyl analog has 9
Conformational entropy Lead-likeness Rotatable bonds

Predicted Basicity and Ionization Profile: pKa Differentiation from Halogenated and Ether-Extended Analogs

The secondary amine of the target compound has a predicted pKa of 3.87 ± 0.50 . This value is expected to be higher (more basic) than the electron-withdrawing 2,4-dichloro analog, which has fewer hydrogen-bond acceptors and a lower pKa due to the inductive effect of chlorine, while remaining comparable to the butyl and phenylpropoxy analogs that share the same aniline core . The predicted pKa places the compound at the lower boundary of the CNS multiparameter optimization (MPO) desirability window for basic amines, where pKa > 8 is often associated with higher attrition in CNS programs .

Predicted pKa
Class-level inference
pKa ≈ 3.87
Ionization profile review for CNS MPO assessment
Dichloro analog expected to be more acidic
pKa Ionization CNS penetration Solubility

Proprietary Library Scaffold with Sub-Micromolar Kinase Inhibition Potential: Class-Level Inference

The 2-methylphenoxypropyl moiety is a recurring pharmacophore in proprietary kinase inhibitor libraries, with several structurally related compounds demonstrating sub-micromolar activity against tyrosine kinases (e.g., IC₅₀ values of 100 nM to 5 µM in biochemical assays) . While no target-specific IC₅₀ data are publicly available for CAS 1040683-82-6, the compound is positioned within the same chemical space as characterized kinase-active members of the series and is cataloged alongside them in screening collections . This class membership inferred from scaffold analysis suggests a higher probability of yielding kinase hits compared to the 2,4-dichloro analog, where the electron-withdrawing substitution pattern steers pharmacology toward different target classes.

Kinase Scaffold Potential
Class-level inference
2-Methylphenoxy series
Scaffold analysis suggests kinase target class fit
Dichloro analog associated with CYP inhibition
Kinase inhibitor 2-Methylphenoxy scaffold Drug discovery library

Best-Fit Application Scenarios for N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline Based on Comparative Evidence


Kinase-Focused High-Throughput Screening (HTS) Library Expansion

Given the scaffold's class-level association with kinase inhibition , this compound is best deployed as a screening deck member in kinase-targeted HTS campaigns. Its favorable lipophilicity (XLogP3-AA = 5.2) and lower molecular weight (299.4 g/mol) relative to the phenylpropoxy analog (375.5 g/mol) make it a more developable hit candidate should initial activity be confirmed .

CNS-Penetrant Lead Identification Programs

The moderate predicted pKa (3.87) and lipophilicity (XLogP3-AA = 5.2) place the compound within the CNS MPO favorable space, whereas the butyl analog (XLogP3-AA = 5.8) and phenylpropoxy analog (XLogP3-AA = 6.7) exceed recommended lipophilicity thresholds . This positions the target compound as a superior starting point for CNS-targeted medicinal chemistry projects where passive blood-brain barrier permeability is required .

Structure-Activity Relationship (SAR) Exploration Around the 3-Alkoxy Aniline Position

The 3-propoxy substitution provides a balanced hydrophobic probe, distinct from the bulkier 3-phenylpropoxy group (MW +76.1 g/mol) and the shorter, less lipophilic ethoxy analog. Researchers can use this compound as a central reference point to systematically vary alkoxy chain length and assess the impact on target binding and selectivity .

Avoidance When CYP Metabolic Stability Is a Primary Screening Criterion

If the primary screening objective is to identify compounds with minimal cytochrome P450 inhibition liability, the 2,4-dichloro analog (which has documented CYP3A4 IC₅₀ = 5.00E+3 nM class association) or other non-aniline scaffolds may be more appropriate starting points than the target compound's 2-methylphenoxy series, which is linked to kinase rather than CYP pharmacology .

Application
Selection Property
Validation Focus
Kinase-targeted screening campaigns
Scaffold-based kinase probability
Kinase panel hit confirmation and selectivity profile
CNS-penetrant lead identification
Lead-like lipophilicity and moderate pKa
Permeability and transporter assay context review
SAR exploration of 3-alkoxy aniline position
Central reference point for alkoxy chain variation
Systematic target binding and selectivity assessment
CYP metabolic stability screening avoidance
Non-CYP scaffold preference
Alternative scaffold selection for minimal CYP inhibition liability

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